![molecular formula C15H10F2N6S B10888929 2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline](/img/structure/B10888929.png)
2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline is a heterocyclic compound that combines the structural features of triazole, thiadiazine, and quinoxaline. These heterocyclic compounds are known for their extensive therapeutic uses and are often exploited in drug design and development due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline involves multiple steps, starting with the preparation of the triazolothiadiazine scaffold. This scaffold is typically synthesized through the fusion of triazole and thiadiazine rings. The reaction conditions often involve the use of hydrazonoyl halides, potassium thiocyanate, and various solvents such as ethanol . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities. Additionally, it has shown promise as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These properties make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors allows it to exert its biological effects. For example, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of target enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar compounds to 2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline include other triazolothiadiazine derivatives. These compounds share the triazole and thiadiazine rings but may differ in their substituents and overall structure. Examples include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . The unique combination of the quinoxaline moiety with the triazolothiadiazine scaffold in this compound sets it apart from these similar compounds, potentially offering distinct biological activities and applications.
Properties
Molecular Formula |
C15H10F2N6S |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(7Z)-3-(difluoromethyl)-6-methyl-7-(quinoxalin-2-ylmethylidene)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C15H10F2N6S/c1-8-12(24-15-21-20-14(13(16)17)23(15)22-8)6-9-7-18-10-4-2-3-5-11(10)19-9/h2-7,13H,1H3/b12-6- |
InChI Key |
QSLXVYPGTJQLEY-SDQBBNPISA-N |
Isomeric SMILES |
CC\1=NN2C(=NN=C2S/C1=C\C3=NC4=CC=CC=C4N=C3)C(F)F |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1=CC3=NC4=CC=CC=C4N=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


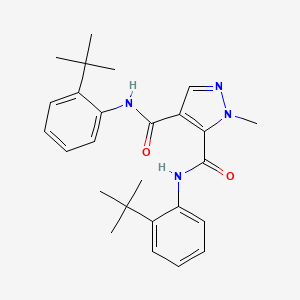

methanone](/img/structure/B10888870.png)
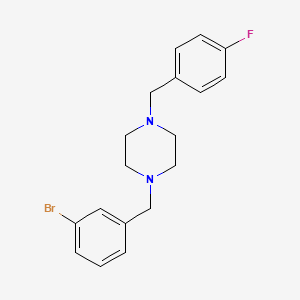
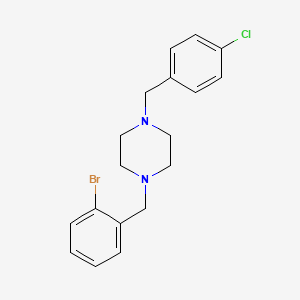
![N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10888884.png)
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
![1,1'-Propane-2,2-diylbis[3,5-dibromo-4-(2,4-dinitrophenoxy)benzene]](/img/structure/B10888895.png)
![3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10888898.png)
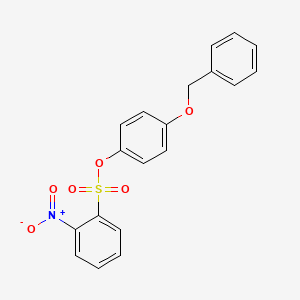
![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)
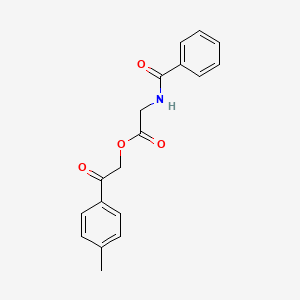
![3-{(4E)-4-[2-(benzyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10888923.png)
![4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10888931.png)
